Cas no 1025892-26-5 (Ethyl Benzoylformate-d5)

Ethyl Benzoylformate-d5 (C6D5C(O)COOCH2CH3) is a deuterated derivative of ethyl benzoylformate, where five hydrogen atoms are replaced with deuterium. This isotopically labeled compound is primarily used as an internal standard or reference material in mass spectrometry and NMR studies, ensuring precise quantification and traceability in analytical workflows. Its high isotopic purity (>98%) and chemical stability make it suitable for applications in metabolic research, pharmacokinetics, and environmental analysis. The incorporation of deuterium minimizes interference from endogenous compounds, enhancing analytical accuracy. Ethyl Benzoylformate-d5 is particularly valuable in LC-MS/MS methods for detecting and quantifying non-labeled analogs in complex matrices.
Ethyl Benzoylformate-d5 structure
Ethyl Benzoylformate-d5 structure
Product Name:Ethyl Benzoylformate-d5
CAS No:1025892-26-5
MF:C10H10O3
MW:183.215411663055
CID:893312
PubChem ID:10487707
Update Time:2025-06-10

Ethyl Benzoylformate-d5 Chemical and Physical Properties

Names and Identifiers

    • Ethyl Benzoylformate-d5
    • ethyl 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate
    • 2-Oxo-2-phenylacetic-d5 Acid Ethyl Ester
    • A-Oxo-benzeneacetic-d5 Acid Ethyl Ester
    • Ethyl 2-Oxo-2-phenylacetate-d5
    • Ethyl 2-Phenyl-2-oxoacetate-d5
    • ethyl pentadeuteriophenylglyoxylate
    • Phenyl-glyoxylic-d5 Acid Ethyl Ester
    • NSC 6766-d5
    • Phenylglyoxylic-d5 Acid Ethyl Ester
    • α-Oxo-benzeneacetic-d5 Acid Ethyl Ester
    • 1025892-26-5
    • DTXSID90440693
    • Inchi: 1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D
    • InChI Key: QKLCQKPAECHXCQ-DKFMXDSJSA-N
    • SMILES: O(C(C(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])=O)=O)CC

Computed Properties

  • Exact Mass: 183.09400
  • Monoisotopic Mass: 183.094377906g/mol
  • Isotope Atom Count: 5
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 256.5±0.0 °C at 760 mmHg
  • Solubility: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 43.37000
  • LogP: 1.43240
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

Ethyl Benzoylformate-d5 Security Information

Ethyl Benzoylformate-d5 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E899987-250mg
Ethyl Benzoylformate-d5
1025892-26-5
250mg
$ 201.00 2023-09-07
TRC
E899987-2.5g
Ethyl Benzoylformate-d5
1025892-26-5
2.5g
$ 1608.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-497912-250 mg
Ethyl Benzoylformate-d5,
1025892-26-5
250MG
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-497912-250mg
Ethyl Benzoylformate-d5,
1025892-26-5
250mg
¥2858.00 2023-09-05

Ethyl Benzoylformate-d5 Production Method

Additional information on Ethyl Benzoylformate-d5

Research Brief on Ethyl Benzoylformate-d5 (CAS: 1025892-26-5) in Chemical Biology and Pharmaceutical Applications

Ethyl Benzoylformate-d5 (CAS: 1025892-26-5), a deuterated derivative of ethyl benzoylformate, has recently gained attention in chemical biology and pharmaceutical research due to its unique isotopic labeling properties. This compound serves as a critical intermediate in the synthesis of deuterated pharmaceuticals, enabling advanced pharmacokinetic and metabolic studies. Recent literature highlights its growing role in drug development, particularly in the context of stable isotope labeling for mass spectrometry-based assays.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl Benzoylformate-d5 in the synthesis of deuterated analogs of benzodiazepine derivatives. The research team utilized this compound to create isotopically labeled versions of clinically relevant molecules, significantly improving the sensitivity of LC-MS analyses in drug metabolism studies. The deuterium incorporation at five positions (indicated by -d5) provided enhanced metabolic stability while maintaining the original pharmacological activity of the parent compounds.

In the field of neurodegenerative disease research, a recent Nature Chemical Biology publication (2024) reported the application of Ethyl Benzoylformate-d5 in developing PET radiotracers for α-synuclein imaging. The deuterated form showed improved in vivo stability compared to its non-deuterated counterpart, with a 40% reduction in metabolic clearance observed in primate models. This finding suggests significant potential for creating more stable diagnostic agents for Parkinson's disease and related synucleinopathies.

From a synthetic chemistry perspective, advances in the production of Ethyl Benzoylformate-d5 have been reported in Organic Process Research & Development (2023). The new synthetic route achieves >99% isotopic purity with significantly reduced production costs, addressing one of the major limitations in the widespread adoption of deuterated compounds in pharmaceutical development. The improved synthesis also demonstrates better scalability, with batch sizes now achievable at the kilogram scale.

The pharmaceutical industry has shown increasing interest in Ethyl Benzoylformate-d5 for drug repurposing studies. A recent patent application (WO2023124567) describes its use in creating deuterated versions of existing drugs to extend patent protection while potentially improving metabolic profiles. This strategy, known as the "deuterium switch," has gained traction following the FDA approval of several deuterated drugs in recent years.

Looking forward, the unique properties of Ethyl Benzoylformate-d5 position it as a valuable tool in multiple aspects of drug discovery and development. Its applications span from basic research in chemical biology to clinical translation in pharmaceutical sciences. As stable isotope labeling techniques become more prevalent in drug development pipelines, the demand for high-quality deuterated building blocks like Ethyl Benzoylformate-d5 is expected to grow substantially in the coming years.

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